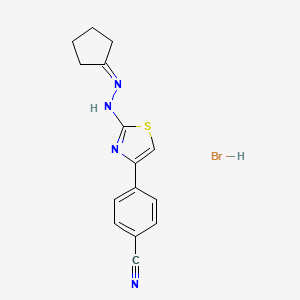![molecular formula C22H23N3O4 B2657607 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 899752-95-5](/img/structure/B2657607.png)
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide” is a chemical compound with a complex structure. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and various functional groups attached to it .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring are various functional groups, including a 3,4-dimethoxyphenyl group, a 4-methylphenyl group, and an acetamide group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of various functional groups in the molecule, it could potentially undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of the pyridazine ring and the various functional groups would likely influence properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique
Cardiotonic Potential and Inotropic Activity
One significant application of related compounds includes their potential as cardiotonics. Research into dihydropyridazinone derivatives has shown that certain analogs exhibit potent positive inotropic effects, which could enhance heart muscle contractility. These compounds, including 1,3-dihydro-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one, have shown promise in preclinical models, indicating a potential pathway for therapeutic applications in heart failure conditions (Robertson et al., 1986).
Antimicrobial and Antifungal Activities
Derivatives structurally similar to the compound have been explored for their antimicrobial and antifungal potentials. For example, certain pyridazin-3-one derivatives, like those investigated for their action against Candida species, have shown promising results as broad-spectrum antifungal agents. The optimization of these compounds for improved plasmatic stability while maintaining in vitro activity opens up avenues for their use in treating fungal infections (Bardiot et al., 2015).
Antioxidant Properties
The exploration of compounds for their antioxidant properties is another critical area of application. Studies involving the synthesis and evaluation of derivatives for antioxidant activities have uncovered compounds with significant radical scavenging abilities. These findings are crucial for developing treatments against oxidative stress-related diseases, indicating that modifications on the pyridazinone backbone can yield potent antioxidants (Ahmad et al., 2012).
Anticancer Applications
The investigation into anticancer properties forms a cornerstone of research for such compounds. Novel 3-benzyl-4(3H)quinazolinone analogues, for instance, have shown broad-spectrum antitumor activity against various cancer cell lines. The synthesis and biological evaluation of these analogues reveal their potential as templates for designing more potent anticancer agents, showcasing the versatility and applicability of this chemical framework in oncological research (Al-Suwaidan et al., 2016).
Propriétés
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-15-4-6-16(7-5-15)13-23-21(26)14-25-22(27)11-9-18(24-25)17-8-10-19(28-2)20(12-17)29-3/h4-12H,13-14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYMEJXFSSVGKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-cyano-N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2657525.png)
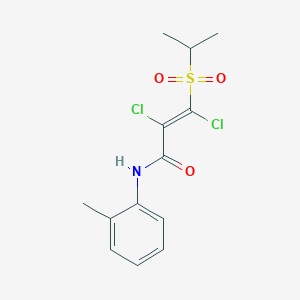
![1,1-Dibenzyl-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2657528.png)
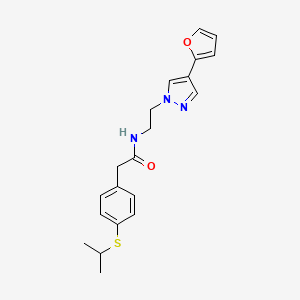
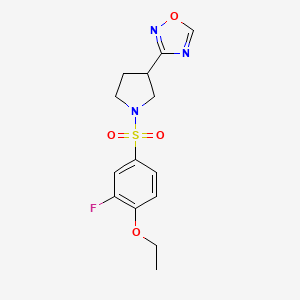
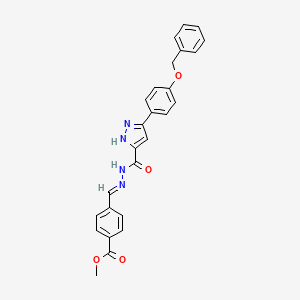
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)cinnamamide](/img/structure/B2657534.png)
![2-[(2-ethylquinazolin-4-yl)oxy]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2657535.png)
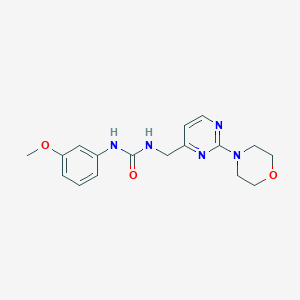
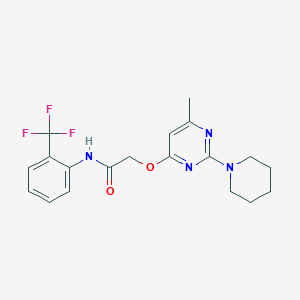
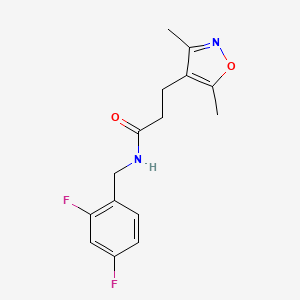
![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2657543.png)
